N-benzyl-1-(furan-2-yl)but-3-en-1-amine
Description
N-Benzyl-1-(furan-2-yl)but-3-en-1-amine is a tertiary amine featuring a benzyl group, a furan-2-yl moiety, and a but-3-en-1-amine backbone. This compound is of interest due to its structural complexity, which combines aromatic (benzyl, furan) and alkenyl functionalities. Its synthesis often involves reductive amination or acylation reactions, as evidenced by its role as a precursor to amides like N-benzyl-N-(furan-2-ylmethyl)acetamide, which is synthesized via high-yield (>90%) acylation under mild conditions . The compound's conformational flexibility, influenced by the furan ring and alkene group, has been studied using Density Functional Theory (DFT) and spectroscopic methods (FTIR, Raman, NMR) .
Properties
IUPAC Name |
N-benzyl-1-(furan-2-yl)but-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-7-14(15-10-6-11-17-15)16-12-13-8-4-3-5-9-13/h2-6,8-11,14,16H,1,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPYPAIHLJNYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
a. N-Benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine
- Structural Difference : A methyl group at the 5-position of the furan ring.
- Data : Molecular weight = 241.33 g/mol, Purity = 97% (vs. unsubstituted furan derivative) .
b. N-Benzyl-1-(furan-2-yl)prop-2-en-1-amine
- Structural Difference : The alkene is at the prop-2-en position instead of but-3-en.
- Impact : Altered conjugation and steric profile may influence catalytic applications (e.g., in Pd-catalyzed reactions) or binding affinity in bioactive molecules .
c. N-(Furan-2-ylmethyl)aniline
- Structural Difference : Replaces the benzyl and butenyl groups with an aniline moiety.
- Synthesis : Synthesized via Pd/NiO-catalyzed reductive amination (95% yield) .
- Applications : Demonstrates the versatility of furan-containing amines in catalysis, though lacks the alkenyl functionality of the target compound.
Key Observations :
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